molecular formula C16H18FN3O2 B2496815 N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1203347-71-0

N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2496815
CAS RN: 1203347-71-0
M. Wt: 303.337
InChI Key: ZDILXIFQJVHRCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves condensation reactions, often starting from halogenated benzene derivatives or isocyanates. For example, the synthesis of related heterocyclic compounds has been reported through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with amines, followed by cyclization with hydrazine hydrate (Hao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by X-ray crystallography or NMR spectroscopy. The crystal structure provides insights into the arrangement of atoms and the geometry of the molecule. For instance, studies on related compounds have shown detailed molecular configurations and intermolecular interactions critical for understanding their biological activity (Chakraborty et al., 2007).

Scientific Research Applications

Metabolism and Disposition Studies

N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied in the context of its metabolism and disposition. For instance, Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to explore the metabolic fate and excretion balance of related compounds in rats and dogs, following intravenous and oral dosing. This research is vital in understanding the pharmacokinetics of such compounds (Monteagudo et al., 2007).

Structural Analysis

The solid-state structure and tautomeric form of closely related compounds have been resolved using single-crystal X-ray crystallography, as demonstrated in research by Bacsa et al. (2013). This analysis is crucial for understanding the physicochemical properties and potential biological interactions of the compound (Bacsa et al., 2013).

Antimicrobial Activity

Research by Ahsan et al. (2016) on semicarbazone derivatives, including compounds with structural similarities to this compound, showed potential antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Ahsan et al., 2016).

HIV Integrase Inhibition

Compounds structurally similar to this compound have been investigated for their potential as HIV integrase inhibitors. Pace et al. (2007) synthesized and evaluated N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, revealing potent inhibition of HIV-integrase-catalyzed strand transfer (Pace et al., 2007).

Enzymatic Inhibition Studies

The compound and its analogs have been assessed for their enzymatic inhibition properties. For example, Qazi et al. (2018) explored a series of hydrazinecarboxamide derivatives, including similar structures, for their urease inhibitory activity, showing notable potential in this area (Qazi et al., 2018).

Antitumor Activity

Hao et al. (2017) synthesized and characterized a compound with structural resemblance to this compound, evaluating its antitumor activity. Such research contributes to the potential development of new cancer therapeutics (Hao et al., 2017).

properties

IUPAC Name

N,N-diethyl-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-3-19(4-2)16(22)14-9-10-15(21)20(18-14)11-12-5-7-13(17)8-6-12/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDILXIFQJVHRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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